N-(Phthalimidomethyl)acrylamide
Description
Properties
CAS No. |
80500-44-3 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H10N2O3/c1-2-10(15)13-7-14-11(16)8-5-3-4-6-9(8)12(14)17/h2-6H,1,7H2,(H,13,15) |
InChI Key |
PMKGJTOCRFPWSS-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
C=CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Based Comparisons
N-[2-(Dimethylamino)ethyl]acrylamide
- Structure: Contains a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) group instead of phthalimidomethyl.
- Properties: Exhibits pH-responsive behavior due to the tertiary amine group, enabling applications in stimuli-responsive hydrogels. Its water solubility is higher than N-(Phthalimidomethyl)acrylamide due to the hydrophilic amino group .
- Applications : Used in drug delivery systems and temperature/pH-sensitive polymers .
(2E)-3-(1-Naphthyl)-N-phenylacrylamide
- Structure : Features a naphthyl group at the β-position and a phenyl group on the acrylamide nitrogen.
- Properties : The extended aromatic system enhances UV absorption and fluorescence, making it suitable for optoelectronic materials. Unlike this compound, it lacks a reactive phthalimide group, limiting its utility in covalent post-modifications .
N-(n-Octadecyl)acrylamide
Bioactive Acrylamide Derivatives
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 in ): Activity: Demonstrates significant anti-inflammatory effects (IC₅₀ = 17.00 µM in NO inhibition assays) . Comparison: Unlike this compound, this compound’s bioactivity stems from phenolic and methoxy substituents, highlighting how electronic effects dictate pharmacological profiles .
Reactivity in Polymerization
- Copolymerization Behavior : this compound participates in radical polymerization, forming crosslinked networks in hydrogels. Its reactivity is comparable to N,N’-methylenebisacrylamide (MBA) but offers additional functionality via the phthalimide group .
- Post-Polymerization Modifications : The phthalimide group can be hydrolyzed to primary amines or undergo nucleophilic ring-opening, a feature absent in simpler acrylamides like N-isopropylacrylamide (NIPA) .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|
| This compound | 244.26 | Low | Acrylamide, Phthalimide |
| N-[2-(Dimethylamino)ethyl]acrylamide | 156.23 | High | Acrylamide, Tertiary amine |
| N-trans-Feruloyltyramine | 313.34 | Moderate | Phenolic, Feruloyl |
Preparation Methods
Nucleophilic Substitution via N-(Chloromethyl)acrylamide Intermediate
The most widely documented route to this compound involves a three-step sequence beginning with the hydroxymethylation of acrylamide. Acrylamide undergoes reaction with formaldehyde under basic conditions to form N-(hydroxymethyl)acrylamide, a reaction facilitated by the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde. Subsequent chlorination using thionyl chloride (SOCl₂) converts the hydroxymethyl group into a chloromethyl moiety, yielding N-(chloromethyl)acrylamide. This intermediate is highly reactive, necessitating low-temperature conditions (0–5°C) and inert atmospheres to prevent premature polymerization.
The final step employs nucleophilic displacement of the chloride group by phthalimide. In a polar aprotic solvent such as dimethylformamide (DMF), N-(chloromethyl)acrylamide reacts with potassium phthalimide at elevated temperatures (80–100°C), facilitating the substitution reaction. This method, adapted from analogous styrenic systems, typically achieves yields of 65–75% after purification via recrystallization or column chromatography.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxymethylation | Formaldehyde, NaOH, 40°C | 85–90 |
| Chlorination | SOCl₂, 0°C, 2 h | 70–80 |
| Phthalimide Substitution | K-phthalimide, DMF, 80°C, 4 h | 65–75 |
Direct Alkylation of Acrylamide
An alternative single-step approach involves the alkylation of acrylamide with phthalimidomethyl bromide. However, the poor nucleophilicity of the amide nitrogen in acrylamide necessitates harsh conditions, including strong bases such as sodium hydride (NaH) in tetrahydrofuran (THF). While this method bypasses intermediate isolation, competing side reactions—such as Michael addition or polymerization of the acrylamide double bond—often limit yields to 40–50%. Recent advances in phase-transfer catalysis have shown promise in mitigating these issues, though scalability remains a challenge.
RAFT-Mediated Synthesis Inspired by Polymer Chemistry
Drawing from reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques, phthalimidomethyl trithiocarbonates have been explored as intermediates for introducing phthalimide-protected functionalities. In this approach, acrylamide derivatives are functionalized with trithiocarbonate groups, which subsequently undergo aminolysis or thermal elimination to reveal primary amines. While primarily employed for polymer end-group modification, this strategy offers a pathway to this compound by tailoring the RAFT agent’s electrophilic character.
Mechanistic Insights and Optimization
Kinetics of Chloromethylation
The chlorination of N-(hydroxymethyl)acrylamide with SOCl₂ proceeds via a two-stage mechanism: initial protonation of the hydroxyl group followed by nucleophilic displacement by chloride. Kinetic studies reveal a first-order dependence on SOCl₂ concentration, with reaction completion within 2 hours at 0°C. Side-product formation, including linear polyacrylamide contaminants, is minimized through rigorous degassing and moisture exclusion.
Solvent Effects in Phthalimide Substitution
The choice of solvent critically influences the efficiency of the phthalimide substitution step. DMF, with its high polarity and ability to stabilize transition states, enhances reaction rates compared to less polar solvents like toluene. Microwave-assisted synthesis has been explored to reduce reaction times from 4 hours to 30 minutes, though degradation risks necessitate precise temperature control.
Characterization and Analytical Validation
Spectroscopic Analysis
Infrared Spectroscopy : The successful incorporation of the phthalimidomethyl group is confirmed by the appearance of characteristic carbonyl stretches at 1710 cm⁻¹ (imide C=O) and 1660 cm⁻¹ (amide C=O). Disappearance of the O–H stretch (3400 cm⁻¹) after chlorination further validates intermediate conversion.
¹H NMR Spectroscopy : Key resonances include the vinyl protons of acrylamide (δ 5.6–6.3 ppm), the phthalimide aromatic protons (δ 7.8–7.9 ppm), and the methylene bridge (δ 4.5 ppm). Quantitative analysis of substitution efficiency is achieved by integrating the methylene signal against the aromatic baseline.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients resolves this compound from unreacted starting materials and oligomeric byproducts. Typical purity exceeds 95% when reaction conditions are optimized.
Applications in Polymer Science
Role as a Functional Monomer
This compound serves as a versatile building block in stimuli-responsive hydrogels and drug-delivery systems. Its phthalimide group acts as a protective moiety for primary amines, which can be selectively deblocked using hydrazine to generate cationic charge densities. This property has been exploited in pH-sensitive copolymers for controlled release applications.
Case Study: RAFT Polymerization
In a seminal application, this compound was incorporated into RAFT-mediated polymers, enabling precise control over molecular weight distributions (Đ = 1.1–1.3). Post-polymerization deprotection yielded amine-functionalized polymers with applications in gene delivery and surface modification.
Q & A
Q. How can researchers design experiments to evaluate the pharmacokinetics of this compound in preclinical models?
- Methodological Answer :
- Dosing : Administer via oral gavage or IV (1–10 mg/kg) and collect plasma/tissue samples at timed intervals .
- Analytics : LC-MS/MS quantification with deuterated internal standards (e.g., d₃-acrylamide) .
- Metabolite Profiling : Liver microsome assays to identify phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
